molecular formula C16H14N2O2S B2723593 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034315-21-2

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2723593
CAS No.: 2034315-21-2
M. Wt: 298.36
InChI Key: UKKZXMYHFVUSHK-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound featuring a furan ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridine Intermediate: Starting with a furan derivative, a series of reactions such as halogenation and subsequent nucleophilic substitution can introduce the pyridine ring.

    Coupling Reaction: The pyridine intermediate is then coupled with a thiophene derivative through a cross-coupling reaction, often using palladium catalysts.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is studied for its unique electronic properties due to the presence of multiple heterocyclic rings. It can serve as a building block for more complex molecules in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound’s properties might be exploited in the development of new materials, such as organic semiconductors or conductive polymers, due to the electronic characteristics of the furan, pyridine, and thiophene rings.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π stacking interactions, while the pyridine ring can engage in hydrogen bonding or metal coordination.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a different position of the thiophene ring.

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide: Replacing the thiophene ring with another pyridine ring.

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is unique due to the specific arrangement of its heterocyclic rings, which can influence its electronic properties and reactivity. This makes it distinct from other compounds with similar but not identical structures, potentially offering unique advantages in its applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(7-12-3-5-21-11-12)18-9-13-6-14(10-17-8-13)15-2-1-4-20-15/h1-6,8,10-11H,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKZXMYHFVUSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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